molecular formula C9H18N2 B1617458 3-Pyrrolidin-2-ylpiperidine CAS No. 858262-19-8

3-Pyrrolidin-2-ylpiperidine

Cat. No.: B1617458
CAS No.: 858262-19-8
M. Wt: 154.25 g/mol
InChI Key: QLTZNGNUWYPOSS-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Drug Discovery and Development

Nitrogen heterocycles, cyclic compounds containing at least one nitrogen atom within the ring system, are fundamental building blocks in the realm of drug discovery and development. Their prevalence is underscored by the fact that a vast majority of FDA-approved drugs contain one or more nitrogen atoms. These structures are integral to a wide array of biologically active molecules, including alkaloids, vitamins, and antibiotics.

The significance of nitrogen heterocycles lies in their ability to engage in various biological interactions. The nitrogen atom can act as a hydrogen bond donor or acceptor, a crucial feature for molecular recognition at the active sites of enzymes and receptors. Furthermore, the diverse range of possible ring sizes, substitution patterns, and electronic properties of nitrogen heterocycles allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This versatility makes them indispensable tools for medicinal chemists in the design of novel therapeutics for a wide spectrum of diseases.

The Pyrrolidine (B122466) and Piperidine (B6355638) Motifs as Prominent Pharmacophores

Within the broad class of nitrogen heterocycles, the saturated five-membered pyrrolidine and six-membered piperidine rings are among the most important and frequently utilized scaffolds in medicinal chemistry. amazonaws.com These motifs are considered "privileged structures" due to their ability to bind to multiple receptor types with high affinity.

The pyrrolidine ring, a five-membered saturated heterocycle, is a core component of numerous natural products and synthetic drugs. researchgate.netnih.gov Its non-planar, puckered conformation allows for a three-dimensional arrangement of substituents, which can be critical for specific interactions with biological targets. researchgate.net This structural feature, along with the presence of a basic nitrogen atom, contributes to its role as a key pharmacophore in a variety of therapeutic areas. researchgate.netnih.gov

Similarly, the piperidine ring, a six-membered saturated heterocycle, is a ubiquitous structural unit in a vast number of pharmaceuticals. arizona.edu Its chair-like conformation provides a well-defined spatial orientation for appended functional groups, influencing the molecule's binding affinity and selectivity. Piperidine and its derivatives have been successfully incorporated into drugs targeting the central nervous system, as well as those with antihistaminic, and anti-cancer properties. arizona.edu The combination of these two prominent pharmacophores into a single molecular entity, the pyrrolidinyl-piperidine scaffold, offers a powerful strategy for the development of new and effective therapeutic agents. amazonaws.com

Historical Context of Pyrrolidinyl-Piperidine Scaffolds in Therapeutic Agent Development

The exploration of pyrrolidine and piperidine alkaloids from natural sources has a long history, providing the initial impetus for the investigation of these ring systems in medicine. The recognition of their therapeutic potential spurred synthetic efforts to create novel derivatives with improved pharmacological properties.

The deliberate combination of pyrrolidine and piperidine rings to form a unified scaffold represents a more recent and rational approach in drug design. This strategy aims to leverage the favorable properties of both individual motifs to create compounds with enhanced biological activity and target specificity. Over the past few decades, numerous research programs have focused on the synthesis and biological evaluation of various pyrrolidinyl-piperidine derivatives. amazonaws.com These investigations have led to the discovery of compounds with a wide range of therapeutic applications, including as enzyme inhibitors and receptor modulators. ontosight.aigoogle.com For instance, derivatives of 4-(1-Pyrrolidinyl)piperidine (B154721) have been explored for their potential in treating neurological disorders. ontosight.aichemimpex.com The ongoing research in this area highlights the continued importance of the pyrrolidinyl-piperidine scaffold as a valuable template for the discovery of future medicines.

Chemical Profile of 3-Pyrrolidin-2-ylpiperidine

The compound this compound, with the chemical formula C₉H₁₈N₂, is a key example of the pyrrolidinyl-piperidine scaffold.

PropertyValueSource
CAS Number 858262-19-8 chemicalbook.com
Molecular Formula C₉H₁₈N₂ chemicalbook.com
Molecular Weight 154.25 g/mol chemicalbook.com
Boiling Point (Predicted) 233.1±8.0 °C chemicalbook.com
Density (Predicted) 0.958±0.06 g/cm³ chemicalbook.com
pKa (Predicted) 10.58±0.10 chemicalbook.com

Research and Applications of Pyrrolidinyl-Piperidine Derivatives

While specific research on this compound is not extensively detailed in publicly available literature, the broader class of pyrrolidinyl-piperidine derivatives has been the subject of significant scientific investigation.

Synthesis and Chemical Space Exploration

The synthesis of various pyrrolidinyl-piperidine isomers and derivatives has been a focus of medicinal chemistry research. For example, a simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine (B136534) has been reported. acs.org The selective synthesis of pyrrolidin-2-ones from piperidine derivatives further demonstrates the chemical tractability of this scaffold. rsc.org These synthetic efforts expand the accessible chemical space for drug discovery programs.

Biological Activities

Derivatives of the pyrrolidinyl-piperidine scaffold have been shown to possess a range of biological activities. Studies have demonstrated the antibacterial and antifungal properties of certain 4-(1-pyrrolidinyl)piperidine derivatives. wisdomlib.org Additionally, some 2-hydroxypyrrolidine/piperidine derivatives have exhibited antimicrobial and larvicidal activities. symbiosisonlinepublishing.comresearchgate.net

In the realm of receptor modulation, piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds have been investigated as melanocortin receptor 4 (MCR4) agonists, with potential applications in treating sexual dysfunction. google.com A novel kappa opioid receptor agonist scaffold has also been developed based on a pyrrolidinyl-substituted pyranopiperazine structure. acs.org Furthermore, a compound with a 4-(1-pyrrolidinyl)piperidine structure has been designed and evaluated as a novel PPARδ agonist with anti-inflammatory potential. nih.gov

These findings underscore the versatility of the pyrrolidinyl-piperidine scaffold in generating compounds with diverse and therapeutically relevant biological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTZNGNUWYPOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332539
Record name 3-pyrrolidin-2-ylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858262-19-8
Record name 3-pyrrolidin-2-ylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Pyrrolidin 2 Ylpiperidine and Analogues

Advanced Strategies for Total Synthesis of the 3-Pyrrolidin-2-ylpiperidine Core

The construction of the this compound scaffold often involves the sequential or tandem formation of the two nitrogen-containing rings. Modern synthetic methods aim to achieve this with high levels of control and in a convergent manner.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds, including the pyrrolidine (B122466) and piperidine (B6355638) rings of the target molecule. mdpi.comntu.edu.sg These methods often rely on the formation of a key carbon-nitrogen or carbon-carbon bond within a suitably functionalized acyclic precursor.

One common approach involves the cyclization of amino alcohols or amino ketones. mdpi.com For instance, a 1,4-amino alcohol can undergo cyclization under acidic or basic conditions to form a pyrrolidine ring. mdpi.com Similarly, intramolecular reductive amination of a precursor containing both an amine and a carbonyl group can lead to the formation of the piperidine ring. beilstein-journals.org

A notable example is the copper(II) carboxylate promoted intramolecular carboamination of unactivated alkenes. nih.gov This method provides access to N-functionalized pyrrolidines and piperidines from γ- and δ-alkenyl N-arylsulfonamides. nih.gov The reaction proceeds via an intramolecular syn-aminocupration followed by the addition of a carbon radical to an aromatic ring. nih.gov High levels of diastereoselectivity have been observed in the synthesis of 2,5-disubstituted pyrrolidines using this method. nih.gov

Tandem reactions that combine cyclization with other transformations offer an efficient route to complex heterocyclic systems. For example, a cascade reaction involving the decarboxylative cyclization of glycine (B1666218) with an aldehyde can generate an azomethine ylide, which then undergoes an intramolecular cycloaddition to construct polycyclic amines. mdpi.com

Catalytic Reduction of Precursors

Catalytic reduction of specifically designed precursors is a widely used method for the synthesis of saturated heterocycles like pyrrolidine and piperidine. beilstein-journals.orgresearchgate.net This approach often involves the reduction of cyclic imines, enamines, or other unsaturated intermediates.

A one-pot synthesis of substituted piperidines has been developed through a tandem dehydrative coupling-reductive cyclization of halogenated secondary amides with alkenes. researchgate.net This method utilizes triflic anhydride (B1165640) for amide activation, followed by sodium borohydride (B1222165) reduction to trigger the cyclization. researchgate.net This strategy has been successfully applied to the synthesis of various piperidine-containing natural products. researchgate.net

The "borrowing hydrogen" methodology has also emerged as a powerful tool for the synthesis of saturated aza-heterocycles. researchgate.net This atom-efficient process involves the iridium-catalyzed reaction of primary amines with diols. The diol is first dehydrogenated to form a carbonyl compound, which then condenses with the amine to form an imine in situ. Subsequent hydrogenation of the imine, using the hydrogen "borrowed" in the first step, yields the saturated heterocycle. researchgate.net This method has been used to synthesize 3-pyrrolidinols and 4-piperidinols. researchgate.net

Radical-Mediated Amination and Cyclization

Radical reactions offer a unique set of transformations for the construction of C-N and C-C bonds in heterocyclic synthesis. beilstein-journals.orgnih.gov These methods often involve the generation of nitrogen-centered radicals which can undergo intramolecular cyclization.

The Hofmann-Löffler-Freytag reaction is a classic example of a radical-mediated amination, where an N-centered radical, generated from a haloamine under acidic conditions, undergoes a 1,5-hydrogen atom transfer to form a pyrrolidine ring. thieme-connect.de However, this reaction often requires harsh conditions. thieme-connect.de

More recent developments have focused on milder methods for generating and cyclizing nitrogen-centered radicals. For instance, amidyl radicals can be generated from N-acyltriazines or O-acyl hydroxamic acids and can participate in intramolecular cyclization reactions. nih.gov These reactions can be promoted by heat, radical initiators like AIBN, or transition metal catalysts. nih.gov

Photoredox catalysis has also enabled the development of novel radical-mediated amination and cyclization reactions. For example, an iridium photocatalyst can be used to generate an amidyl radical, which then undergoes cyclization and subsequent nickel-catalyzed cross-coupling to afford arylated lactams. thieme-connect.de

Electroreductive Cyclization Methods

Electrochemical methods provide a green and efficient alternative for the synthesis of heterocyclic compounds, avoiding the need for harsh reagents and often proceeding with high selectivity. nih.govbeilstein-journals.org Electroreductive cyclization has been successfully applied to the synthesis of both pyrrolidine and piperidine derivatives. nih.govbeilstein-journals.orgsci-hub.se

A notable example is the electroreductive cyclization of an imine with terminal dihaloalkanes in a flow microreactor. nih.govbeilstein-journals.org In this method, the imine is reduced at the cathode to generate a reactive intermediate that subsequently cyclizes with the dihaloalkane. This approach has been shown to be more efficient than conventional batch-type reactions and allows for preparative scale synthesis. nih.govbeilstein-journals.org

The mechanism of these reactions typically involves the single-electron transfer to the substrate to form a radical anion, which then undergoes intramolecular cyclization. The choice of solvent, electrolyte, and electrode material can significantly influence the reaction outcome. sci-hub.se

Asymmetric Synthesis and Stereoselective Preparation of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric methods to synthesize enantiomerically pure this compound is of paramount importance.

Chiral Auxiliary-Directed Synthesis

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgorgsyn.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

Several chiral auxiliaries have been employed in the synthesis of chiral pyrrolidines and piperidines. Evans oxazolidinones are widely used for stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgbath.ac.uk For example, an N-acyloxazolidinone can be enolized and then reacted with an electrophile, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate. wikipedia.org

Pseudoephedrine is another effective chiral auxiliary for the synthesis of chiral carbonyl compounds. wikipedia.org When reacted with a carboxylic acid, it forms an amide whose α-proton can be selectively removed to form an enolate. The subsequent alkylation is directed by the methyl and hydroxyl groups of the pseudoephedrine auxiliary. wikipedia.org

(R)-(-)-2,2-Diphenylcyclopentanol has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of 3-substituted pyrrolidines via Lewis acid-promoted nitroalkene [4+2] cycloadditions. orgsyn.org The vinyl ether derived from this alcohol reacts with nitroalkenes to afford enantiomerically enriched pyrrolidines. orgsyn.org

The following table summarizes some of the chiral auxiliaries used in the synthesis of chiral pyrrolidines and piperidines and their applications.

Chiral AuxiliaryApplicationReference
Evans OxazolidinonesStereoselective alkylation and aldol reactions wikipedia.orgbath.ac.uk
PseudoephedrineAsymmetric alkylation of carbonyl compounds wikipedia.org
(R)-(-)-2,2-DiphenylcyclopentanolAsymmetric nitroalkene [4+2] cycloadditions orgsyn.org
(R)-PhenylglycinolSynthesis of trans-2,5-dialkylpyrrolidines nih.gov
SAMP/RAMPAsymmetric alkylation reactions wikipedia.org

Chiral Ligand and Catalyst-Controlled Approaches

The asymmetric synthesis of pyrrolidine and piperidine derivatives often relies on the use of chiral ligands and catalysts to control the stereochemical outcome of the reaction. These approaches are essential for producing enantiomerically pure compounds, which can exhibit different biological activities. nih.govacs.org

One notable strategy involves the rhodium-catalyzed arylation of aliphatic N-tosylaldimines. organic-chemistry.org This reaction, facilitated by chiral bicyclo[3.3.0]octadiene ligands and an active rhodium hydroxide (B78521) complex under neutral conditions, allows for a highly enantioselective synthesis of chiral 2-aryl pyrrolidines and piperidines in a one-pot procedure. organic-chemistry.org Similarly, iridium catalysts have been effectively used in the asymmetric hydrogenation of cyclic enamines to produce optically active cyclic tertiary amines. organic-chemistry.org

The development of modular chiral ligands has been instrumental in advancing these catalytic systems. acs.org For instance, iridium complexes with specific phosphine-phosphoramidite ligands have demonstrated excellent enantioselectivity in the asymmetric hydrogenation of sterically hindered N-aryl imines. acs.org Furthermore, catalyst-controlled [3+2] cycloaddition reactions provide a pathway to either endo- or exo-substituted pyrrolidines with high diastereo- and enantioselectivity. researchgate.net These reactions often utilize silver-based catalytic systems with chiral phosphine (B1218219) ligands. researchgate.net

The following table provides examples of chiral ligands and catalysts used in the synthesis of pyrrolidine and piperidine derivatives.

Catalyst/Ligand SystemReaction TypeSubstrateProductKey Features
Rhodium / Bicyclo[3.3.0]octadiene ligandArylationAliphatic N-tosylaldiminesChiral 2-aryl pyrrolidines and piperidinesHigh enantioselectivity, one-pot procedure. organic-chemistry.org
Iridium / Phosphine-phosphoramidite ligandAsymmetric HydrogenationSterically hindered N-aryl iminesChiral aminesGood to excellent enantioselectivities. acs.org
Silver / Chiral Phosphine ligand[3+2] CycloadditionIminoesters and acrylatesendo- or exo-Substituted pyrrolidinesHigh diastereo- and enantioselectivity. researchgate.net
Iridium / (R)-SegPhosAsymmetric HydrogenationQuinoxalinonesOptically active 3-trifluoromethylated dihydroquinoxalinonesHigh enantioselectivity. acs.org

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for the stereoselective synthesis of chiral compounds from racemic starting materials. In the context of this compound and its analogues, DKR of N-Boc-2-lithiopiperidine has proven to be a highly effective approach. nih.gov

This method involves the deprotonation of N-Boc-piperidine to form a racemic 2-lithio derivative. nih.gov In the presence of a substoichiometric amount of a chiral ligand, the racemic organolithium intermediate undergoes rapid equilibration between its two enantiomers. One of the enantiomers reacts preferentially with an electrophile, leading to the formation of an enantioenriched product. nih.gov

A key development in this area is the use of a catalytic amount of a chiral diamine ligand. For instance, the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine using a specific chiral ligand in the presence of TMEDA has enabled the highly enantioselective synthesis of a wide range of 2-substituted piperidines. nih.gov This process has been successfully applied to the synthesis of various natural products and medicinal compounds. nih.gov

The success of DKR is highly dependent on the choice of the chiral ligand and the reaction conditions. The table below summarizes key aspects of a reported DKR of N-Boc-2-lithiopiperidine. nih.gov

Starting MaterialKey ReagentsChiral Ligand (mol%)Temperature (°C)ElectrophileProductEnantiomeric Ratio (er)Yield (%)
N-Boc-piperidines-BuLi, TMEDA10-45Me3SiCl(S)-N-Boc-2-(trimethylsilyl)piperidine96:474
N-Boc-piperidines-BuLi, TMEDA10-45Bu3SnCl(S)-N-Boc-2-(tributylstannyl)piperidine96:466
N-Boc-piperidines-BuLi, TMEDA10-45CO2(R)-N-Boc-pipecolic acid98:278
N-Boc-piperidines-BuLi, TMEDA10-45ClCO2Me(R)-Methyl N-Boc-pipecolate>99:185

Modern Functionalization and Derivatization Strategies for the Pyrrolidinyl-Piperidine Scaffold

The pyrrolidinyl-piperidine scaffold is a prevalent motif in many biologically active compounds. researchgate.netnih.govnih.govrsc.org Modern synthetic methods have focused on the direct functionalization and derivatization of this pre-existing scaffold to rapidly generate libraries of analogues for drug discovery. researchgate.netnih.gov These strategies often involve the selective activation of C-H bonds, allowing for the introduction of various substituents at specific positions.

One approach involves the use of multicomponent reactions, such as a three-component tandem protocol for the regioselective synthesis of functionalized pyrrolidine/piperidine systems. researchgate.net Another strategy focuses on creating spiro-fused pyrrolidine and piperidine scaffolds from lactams, which can then be further manipulated. nih.gov The derivatization of these scaffolds is crucial for exploring structure-activity relationships. nih.gov For example, chemical derivatization of a known bioactive compound containing a piperidine-2,6-dione moiety led to the discovery of selective protein degraders. nih.gov

C-H Activation for Regioselective Modification

C-H activation has emerged as a powerful tool for the regioselective modification of the pyrrolidinyl-piperidine scaffold. beilstein-journals.orgmt.com This approach avoids the need for pre-functionalized substrates and allows for the direct introduction of new functional groups. acs.orgnih.govpjps.pk The regioselectivity is often controlled by directing groups present on the heterocyclic ring. nih.govresearchgate.net

Palladium-Catalyzed C(sp³)–H Arylation

Palladium-catalyzed C(sp³)–H arylation is a prominent method for the regioselective functionalization of pyrrolidines and piperidines. nih.govresearchgate.netrsc.orgnih.gov This reaction typically employs a directing group to guide the palladium catalyst to a specific C-H bond.

A notable example is the palladium-catalyzed C(4)–H arylation of pyrrolidine and piperidine derivatives bearing a C(3) directing group, such as an aminoquinoline amide. acs.orgnih.govresearchgate.net This method allows for the selective synthesis of cis-3,4-disubstituted pyrrolidines and piperidines with excellent regio- and stereoselectivity. acs.orgnih.gov The reaction conditions are often mild, using a low catalyst loading and an inexpensive base like potassium carbonate. nih.gov Importantly, methods for the removal of the directing group have been developed, providing access to a variety of functionalized building blocks. acs.orgnih.govresearchgate.net

The table below summarizes the key features of a palladium-catalyzed C(sp³)–H arylation of a piperidine derivative. acs.orgnih.gov

SubstrateDirecting GroupCatalystBaseArylating AgentProductDiastereomeric Ratio (cis:trans)
N-Boc-piperidine-3-carboxamideAminoquinolinePd(OAc)2K2CO3Aryl iodide3,4-disubstituted piperidine6:4 to 7:3
Iodine-Catalyzed C(sp³)–H Amination

Iodine-catalyzed C(sp³)–H amination has been developed as a method for the synthesis of piperidines, offering an alternative to traditional Hofmann-Löffler reactions which often favor the formation of pyrrolidines. scispace.comresearchgate.netresearchgate.netorganic-chemistry.orgsioc-journal.cn This transformation can be initiated by visible light and proceeds through a radical C-H functionalization and an iodine-catalyzed C-N bond formation. scispace.comresearchgate.net

This approach has been successfully applied to the selective synthesis of 2-aryl substituted piperidines. scispace.comresearchgate.net The reaction employs molecular iodine as a catalyst in combination with an oxidant like N-bromo succinimide (B58015) (NBS) under visible light irradiation. scispace.com This method effectively overrides the kinetic preference for 1,5-hydrogen abstraction that leads to pyrrolidines, instead promoting the 1,6-hydrogen abstraction required for piperidine formation. scispace.comresearchgate.net

The following table outlines the optimized conditions for an iodine-catalyzed piperidine formation. scispace.com

SubstrateCatalyst (mol%)OxidantLight SourceSolventProductYield (%)
N-protected 2-aryl amineI2 (5)NBS (2 equiv)Visible LightDichloromethane2-aryl piperidine80
Redox-Neutral C-H Functionalization

Redox-neutral C-H functionalization offers an atom-economical approach to modify the pyrrolidinyl-piperidine scaffold, as it avoids the use of stoichiometric external oxidants. nih.govnih.govresearchgate.netorganic-chemistry.org These reactions often proceed through the formation of an iminium ion intermediate.

One such strategy involves the reaction of a pyrrolidine or piperidine with a quinone monoacetal. nih.gov This generates an N-aryliminium ion which can then be trapped by a nucleophile, such as a boronic acid, to afford α-substituted products. nih.govnih.gov While this method has been successfully applied to pyrrolidines, its application to piperidines has been reported to result in lower yields, potentially due to the lower reactivity of piperidines in forming the iminium intermediate. nih.gov

The table below shows the results of a redox-neutral α-arylation of different cyclic amines. nih.gov

Cyclic AmineOxidantNucleophileBaseProductYield (%)
PyrrolidineQuinone monoacetalPhenylboronic acidDABCOα-Aryl-pyrrolidineNot specified
PiperidineQuinone monoacetalPhenylboronic acidDABCOα-Aryl-piperidineLower yield
4-PhenylpiperidineQuinone monoacetalPhenylboronic acidDABCOα-Aryl-4-phenylpiperidineLower yield

Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single operation. bohrium.comfrontiersin.org This approach is highly valued for its efficiency, atom economy, and its capacity to generate extensive libraries of structurally diverse compounds. bohrium.comresearchgate.net In the context of this compound and its analogues, MCRs offer a convergent and flexible pathway to intricate heterocyclic systems.

A notable example involves a one-pot, three-component cascade reaction that utilizes a 1,3-dipolar cycloaddition to produce spiro-pyrrolidine/piperidine fused chromene aldehydes. tandfonline.comresearchgate.net This reaction brings together (3E,5E)-3,5-bis(argiomethylene)-1-(pyridin-2-ylmethyl)piperidin-4-one, isatin (B1672199), and phenylalanine. tandfonline.com The versatility of this method allows for the generation of a diverse set of products by simply varying the initial components.

Similarly, three-component reactions employing secondary amino acids such as L-proline or pipecolinic acid with 2H-chromene-3-carbaldehyde and isatin can yield complex cycloadducts containing the pyrrolidine ring. researchgate.netresearchgate.net These reactions can be performed using both conventional heating and microwave irradiation, with the latter often providing the desired products in shorter reaction times. researchgate.net

Furthermore, a divergent synthesis strategy for 3-pyrrolidin-2-yl-1H-indoles has been developed through a photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reaction. nih.gov This acid-controlled protocol demonstrates how a single set of starting materials can be directed toward different molecular scaffolds, further highlighting the power of modern synthetic methods to create structural diversity. nih.gov

The strategic application of MCRs in synthesizing analogues of this compound is summarized in the following table:

MCR TypeReactantsKey FeaturesResulting Structures
1,3-Dipolar CycloadditionPiperidin-4-one derivative, Isatin, PhenylalanineOne-pot, cascade reactionSpiro-pyrrolidine/piperidine fused chromenes
1,3-Dipolar Cycloaddition2H-chromene-3-carbaldehyde, Isatin, L-proline/Pipecolinic acidConventional or microwave heatingComplex pyrrolidine-containing cycloadducts
Photocatalyzed Decarboxylative Coupling/Friedel-Crafts AlkylationIndoles, Pyrrolidine-2-carboxylic acidsAcid-controlled divergent synthesis3-Pyrrolidin-2-yl-1H-indoles and Bis(indolyl)methanes

Flow Chemistry Applications in Synthesis

Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. While specific examples detailing the synthesis of this compound using flow chemistry are not prevalent, the synthesis of its constituent pyrrolidine and piperidine rings has been successfully demonstrated using this technology.

One prominent application is the use of electroreductive cyclization in a flow microreactor to synthesize piperidine and pyrrolidine derivatives. nih.govresearchgate.net This method involves the reaction of an imine with a terminal dihaloalkane, where the reduction of the imine substrate at the cathode is highly efficient due to the large surface-area-to-volume ratio of the microreactor. nih.govresearchgate.netbeilstein-journals.org This approach allows for the single-step formation of these heterocyclic amines from readily available starting materials and avoids the use of toxic or expensive reagents. nih.gov

Another relevant advancement is the flow electrochemistry-enabled synthesis of 2-substituted piperidines. nih.govresearchgate.net This process utilizes an efficient and scalable anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell. nih.govresearchgate.net The resulting methoxylated piperidine serves as a precursor to an N-acyliminium ion, which can then react with various carbon nucleophiles to introduce substituents at the 2-position of the piperidine ring. nih.govresearchgate.net

These examples of flow chemistry applications in the synthesis of piperidine and pyrrolidine derivatives are presented in the table below:

Flow Chemistry TechniqueReaction TypeSubstratesKey Advantages
Electroreductive CyclizationCyclizationImine, Terminal dihaloalkaneSingle-step synthesis, avoids toxic reagents, scalable
Anodic MethoxylationC-H FunctionalizationN-formylpiperidineScalable, enables introduction of various nucleophiles

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of heterocyclic compounds like this compound.

A primary tenet of green chemistry is maximizing atom economy, and multicomponent reactions (MCRs) are inherently advantageous in this regard. bohrium.comfrontiersin.orgresearchgate.netrsc.org By incorporating the majority of atoms from the reactants into the final product, MCRs significantly reduce waste compared to traditional multi-step syntheses. bohrium.com

The use of environmentally benign solvents is another cornerstone of green chemistry. In the synthesis of pyrrolidine-fused spirooxindoles, a one-pot, three-component domino reaction has been developed that proceeds under catalyst-free conditions in a mixture of ethanol (B145695) and water. rsc.orgresearchgate.net This method avoids the use of toxic solvents and often simplifies purification, sometimes eliminating the need for column chromatography. rsc.orgresearchgate.net Similarly, environmentally friendly approaches to the synthesis of piperidine alkaloids have been reported, emphasizing the reduction of hazardous reagents and byproducts. thieme-connect.comgrafiati.com

Energy efficiency is also a key consideration. The use of microwave irradiation, as seen in some MCRs for pyrrolidine synthesis, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

The application of these green chemistry principles in the synthesis of related heterocyclic structures is outlined below:

Green Chemistry PrincipleApplication in SynthesisExample
Atom Economy Use of Multicomponent Reactions (MCRs)One-pot synthesis of complex heterocyclic scaffolds with minimal byproduct formation. bohrium.comrsc.org
Safer Solvents Use of water or ethanol/water mixturesCatalyst-free domino reaction for pyrrolidine-fused spirooxindoles in EtOH/H₂O. rsc.orgresearchgate.net
Energy Efficiency Microwave-assisted synthesisReduced reaction times in the three-component synthesis of pyrrolidine cycloadducts. researchgate.net
Waste Reduction Catalyst-free conditionsElimination of catalyst and associated purification steps in the synthesis of polycyclic pyrrolidines. rsc.orgresearchgate.net

Structure Activity Relationship Sar and Rational Design of 3 Pyrrolidin 2 Ylpiperidine Derivatives

Elucidation of Structure-Activity Relationships within the Pyrrolidinyl-Piperidine Scaffold

The exploration of SAR within the pyrrolidinyl-piperidine framework has revealed critical insights into the structural requirements for biological activity. Studies involving a series of pyridine, piperidine (B6355638), and pyrrolidine (B122466) analogs have demonstrated that specific structural modifications can significantly impact binding affinity and specificity for various biological targets. nih.gov

Key determinants of activity within this scaffold often revolve around:

Substitution on the Piperidine Ring: Modifications at different positions of the piperidine ring can modulate potency and selectivity. For instance, changes at the 1- and 2-positions of piperidine have been shown to be important for conferring specificity for certain regulatory sites, while modifications at the 3-position may be crucial for binding specificity. nih.gov

Substitution on the Pyrrolidine Ring: Alterations to the pyrrolidine moiety, including the introduction of various substituents, can influence ligand-receptor interactions and pharmacokinetic properties.

Nature of the Linker: The linkage between the pyrrolidine and piperidine rings, while fixed in the parent scaffold, can be conceptually explored through related analogs to understand the importance of the relative orientation of the two rings.

Modification SiteStructural ChangeObserved Impact on ActivityReference
Piperidine Ring (Position 1 and 2)Introduction of various substituentsConfers specificity for up-regulatory sites nih.gov
Piperidine Ring (Position 3)Introduction of various substituentsImportant for binding specificity nih.gov

Conformational Analysis and Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms in 3-pyrrolidin-2-ylpiperidine derivatives is a critical determinant of their biological activity. Conformational analysis and stereochemistry play a pivotal role in defining the shape of the molecule and its ability to fit into a biological target's binding site.

Computational studies, such as the analysis of minimum energy conformers of N-substituted piperidine and pyrrolidine derivatives, provide valuable insights into the preferred shapes of these molecules. researchgate.net The comparison of computed and experimental NMR chemical shifts is a powerful tool for elucidating the structures of these derivatives in solution. researchgate.net The conformational preferences of these heterocyclic building blocks are influenced by factors such as weak intramolecular interactions. researchgate.net

Furthermore, the introduction of substituents, such as fluorine, can have a profound impact on the conformational behavior of the piperidine ring. researchgate.net Factors like charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion can influence whether a substituent prefers an axial or equatorial orientation. researchgate.net This conformational control can be a key design element for creating more rigid analogs that present the optimal geometry for binding.

Stereochemical/Conformational FactorInfluence on Biological ActivityMethod of AnalysisReference
Ring Conformation (Chair, Boat, Twist-Boat)Affects the spatial arrangement of substituents and their interaction with the receptor.Computational Chemistry, NMR Spectroscopy researchgate.net
Relative Stereochemistry (cis/trans)Determines the overall shape of the molecule and the orientation of the two rings.X-ray Crystallography, NMR Spectroscopy
Absolute Stereochemistry (R/S)Often leads to significant differences in potency and selectivity between enantiomers.Chiral Chromatography, Asymmetric Synthesis
Substituent Orientation (Axial/Equatorial)Influences binding affinity and can be controlled by strategic introduction of certain atoms like fluorine.NMR Spectroscopy, Computational Modeling researchgate.net

Molecular Design Principles for Optimized Ligand Binding and Selectivity

The development of this compound derivatives with improved therapeutic profiles relies on the application of modern molecular design strategies. These approaches aim to enhance binding affinity, improve selectivity for the desired target over off-targets, and optimize pharmacokinetic properties.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry that involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological properties. spirochem.com This technique can be used to alter pharmacokinetics, reduce toxicity, or enhance target binding. spirochem.com

In the context of the this compound scaffold, bioisosteric replacements could be applied to:

The piperidine or pyrrolidine rings: Replacing one of the nitrogen-containing rings with another heterocyclic system to explore new chemical space and potentially improve properties.

Substituents on the rings: Swapping existing substituents with bioisosteres to fine-tune electronic properties, lipophilicity, and hydrogen bonding capabilities. For example, a carboxylic acid group could be replaced with a tetrazole to maintain acidic character with potentially improved metabolic stability.

Careful consideration of parameters such as size, volume, electronic distribution, and solubility is crucial for the successful application of bioisosteric replacement. slideshare.net

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular core structures (scaffolds) that maintain the biological activity of a known active compound. bhsai.orguniroma1.it This approach is particularly useful for discovering compounds with novel intellectual property, improved properties, or different synthetic accessibility. nih.gov

For the this compound core, scaffold hopping could involve:

Replacing the entire bicyclic system: Identifying alternative scaffolds that can present the key pharmacophoric features in a similar spatial arrangement.

Ring opening or closure: Modifying one of the rings to create a more flexible or rigid analog. nih.gov

Heterocycle replacements: Systematically replacing the pyrrolidine or piperidine ring with other five- or six-membered heterocycles. nih.gov

Successful scaffold hopping can lead to the discovery of equipotent compounds with novel backbones and improved pharmacological profiles. bhsai.org

Fragment-based drug design (FBDD) has emerged as a powerful approach for the discovery of lead compounds. chemdiv.com This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The binding information of these fragments is then used to design larger, more potent molecules. chemdiv.com

Pyrrolidine and piperidine moieties are attractive scaffolds for the creation of 3D fragment libraries. nih.govnih.gov These fragments can explore under-represented areas of chemical space and provide starting points for the development of novel drugs. nih.govresearchgate.net The design of such fragment collections often focuses on three-dimensionality and shape diversity to increase the chances of finding a good match for a target's binding site. nih.gov

In the context of this compound research, FBDD could be utilized by:

Deconstructing the parent scaffold: Using pyrrolidine and piperidine as individual fragments to probe a target's binding site.

Growing from a fragment hit: If a pyrrolidine or piperidine fragment is identified as a binder, it can be elaborated upon to incorporate the second ring and other functionalities to increase affinity.

Linking fragments: Identifying two different fragments that bind to adjacent sites on a target and then linking them together, potentially with a linker that results in the this compound scaffold.

The use of techniques like NMR spectroscopy and X-ray crystallography is crucial in FBDD to understand how the fragments bind to the target, which guides the subsequent design and optimization process. chemdiv.com

Pharmacological Characterization and Mechanistic Elucidation of 3 Pyrrolidin 2 Ylpiperidine Compounds

Identification of Biological Targets and Binding Profiles

The biological activity of a compound is fundamentally determined by its ability to interact with specific molecular targets within the body. For derivatives of 3-pyrrolidin-2-ylpiperidine, these interactions are primarily characterized through receptor binding affinity and enzyme inhibition studies.

Research into the receptor binding profiles of pyrrolidine (B122466) and piperidine-containing molecules has revealed significant affinity for a range of receptors, most notably sigma (σ) receptors. The sigma-1 (σ1) and sigma-2 (σ2) receptors are of particular interest due to their roles in various neurological disorders and cancer. researchgate.net

Several studies have quantified the binding affinities (Ki values) of various derivatives. For instance, a series of spirocyclic piperidines demonstrated very high affinity for the σ1 receptor, with Ki values ranging from 0.2 to 16 nM. researchgate.net In another study, novel benzoxazole (B165842) derivatives with a piperidine (B6355638) moiety exhibited high affinity for the histamine (B1213489) H3 receptor (H3R) with a Ki value of 19.7 nM for the most potent compound. researchgate.net Furthermore, N-benzylindolequinuclidinone analogs, which feature a piperidine-like structure, have been identified as high-affinity ligands for cannabinoid receptors CB1 and CB2, with some compounds showing Ki values in the low nanomolar range. nih.gov

Compound ClassTarget ReceptorKi (nM)Reference
Spirocyclic PiperidinesSigma-1 (σ1)0.2 - 16 researchgate.net
Benzoxazole Piperidine DerivativesHistamine H3 (H3R)19.7 researchgate.net
N-benzylindolequinuclidinonesCannabinoid CB19.1 - 135 nih.gov
Cannabinoid CB21.3 - 114

In addition to receptor binding, this compound and its analogues have been investigated for their ability to inhibit various enzymes. The inhibitory concentration 50 (IC50) is a key parameter used to quantify the potency of an enzyme inhibitor.

A series of functionalized pyrrolidine and piperidine analogues were evaluated as inhibitors of leukotriene A4 (LTA4) hydrolase, an enzyme involved in the inflammatory response. nih.gov Several of these compounds demonstrated excellent potency in in vitro screens. nih.gov In a different study, novel pyrrolidine sulfonamide derivatives were synthesized and showed inhibitory activity against the dipeptidyl peptidase-IV (DPP-IV) enzyme, with the most potent compound exhibiting an IC50 value of 11.32 µM. nih.gov Furthermore, certain pyrrolidine derivatives have been shown to inhibit bacterial enzymes such as E. coli DNA gyrase and topoisomerase IV, with IC50 values in the nanomolar to low micromolar range. nih.gov

Compound ClassTarget EnzymeIC50Reference
Functionalized Pyrrolidine/Piperidine AnaloguesLeukotriene A4 (LTA4) HydrolasePotent (specific values not detailed in abstract) nih.gov
Pyrrolidine Sulfonamide DerivativesDipeptidyl Peptidase-IV (DPP-IV)11.32 µM nih.gov
Pyrrolidine Oxadiazole DerivativesE. coli DNA Gyrase120 - 270 nM nih.gov
E. coli Topoisomerase IV3.07 - >27 µM

Modulation of Cellular Signaling Pathways

The pharmacological effects of this compound compounds are often mediated through the modulation of intracellular signaling pathways. These complex networks of protein interactions regulate a wide array of cellular processes, including growth, proliferation, and survival.

Several studies on related heterocyclic compounds have highlighted the modulation of key signaling cascades. For instance, the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell survival and metabolism. mdpi.com Inhibition of this pathway has been a therapeutic target in neuroinflammation, and dual PI3K/mTOR inhibitors have been shown to preserve cell viability and suppress inflammatory responses in cellular models. mdpi.com

Another critical network is the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of external stimuli. mdpi.com The cardiac glycoside deslanoside, for example, was found to modulate multiple signaling pathways, including the MAPK pathway, in prostate cancer cells. mdpi.com While direct evidence for this compound is still emerging, the documented effects of structurally similar compounds suggest that this scaffold may also influence these and other critical cellular signaling networks.

Mechanistic Insights into Pharmacological Activities

A deeper understanding of the mechanisms of action of this compound compounds is crucial for their development as therapeutic agents. A significant area of investigation has been their potential as anticancer agents.

The anticancer properties of pyrrolidine and piperidine derivatives have been attributed to their ability to interfere with the uncontrolled proliferation of cancer cells. mdpi.com The 3,4,5-trimethoxyphenyl moiety, when incorporated into a pyrrolidone structure, has been shown to exhibit anticancer potency by inhibiting key cellular components like tubulin and various enzymes. mdpi.com

A primary mechanism through which many anticancer agents exert their effects is the induction of programmed cell death, or apoptosis. Studies on various pyrrolidine and piperidine derivatives have demonstrated their ability to trigger apoptotic pathways in cancer cells. For example, extracts from Linum species containing such compounds were shown to induce apoptosis in PC3 prostate cancer cells, with a significant increase in the percentage of apoptotic cells upon treatment. nih.gov

In addition to apoptosis, the disruption of the cell cycle is another key anticancer strategy. By arresting the cell cycle at specific phases, these compounds can prevent cancer cells from dividing and proliferating. The same Linum extracts were also found to cause cell cycle arrest in PC3 cells, primarily at the G2/M phase. nih.gov

Compound/ExtractCell LineEffectObservationReference
Ethyl acetate (B1210297) extract of Linum nepetifolium (EAELN)PC3 (Prostate Cancer)Apoptosis InductionUp to 92% apoptotic cells at 1000 µg/mL nih.gov
Cell Cycle ArrestArrest in G2/M phase
Ethyl acetate extract of Linum toxicum (EAELT)PC3 (Prostate Cancer)Cell Cycle ArrestArrest in G0/G1 and G2/M phases nih.gov

Anticancer Mechanisms

Regulation of Oncogenic Signaling Cascades

Derivatives containing the pyrrolidine scaffold have been investigated for their antiproliferative and antimetastatic properties, indicating a potential to interfere with oncogenic signaling. Research into pyrrolidinyl-carbazole derivatives has demonstrated antiproliferative activity in vitro against multiple cancer cell lines, including MCF-7 (breast), MDA-MB-231 (breast), and A549 (lung) cells. nih.gov Furthermore, certain (S)-pyrrolidine derivatives have been identified as antagonists of the CXCR4 chemokine receptor. nih.gov The CXCR4/CXCL12 signaling axis is a critical pathway involved in tumor progression, metastasis, and angiogenesis. By competitively binding to the CXCR4 receptor, these compounds can inhibit the signaling cascade that promotes cancer cell migration and invasion, thereby demonstrating antimetastatic potential. nih.gov While these findings highlight the potential of the broader pyrrolidine class of compounds in oncology, further research is required to elucidate the specific effects of the this compound scaffold on specific oncogenic signaling cascades such as the PI3K-Akt, MAPK/ERK, or JAK/STAT pathways.

Modulation of Gene Expression and Non-Coding RNAs

Gene expression in eukaryotic cells is a complex process regulated at multiple levels, including epigenetic modifications and the activity of non-coding RNAs (ncRNAs). nih.gov Long non-coding RNAs (lncRNAs), a major class of ncRNAs, are transcripts longer than 200 nucleotides with no protein-coding potential. mdpi.com They function as key regulators by interacting with DNA, RNA, and proteins, thereby modulating gene expression through various mechanisms. These mechanisms include chromatin remodeling, direct recruitment of transcription factors, regulation of alternative splicing, and influencing mRNA stability. nih.govmdpi.com

LncRNAs can act as scaffolds to bring proteins to specific genomic loci, guide chromatin-modifying complexes to target genes to alter histone modifications, or act as "sponges" for microRNAs (miRNAs), thereby preventing the miRNA-mediated degradation of target messenger RNAs (mRNAs). mdpi.com Given their diverse roles, the dysregulation of lncRNAs has been implicated in numerous diseases. mdpi.com However, specific studies detailing the direct modulation of gene expression or the activity of non-coding RNAs by compounds featuring the this compound structure are not extensively documented in current literature. This remains an area for future investigation to understand the full pharmacological profile of this class of compounds.

Anti-inflammatory Mechanisms

Compounds incorporating pyrrolidine and piperidine rings have been explored for their anti-inflammatory properties, which are mediated through various mechanisms, including the inhibition of key enzymes and pro-inflammatory signaling pathways. researchgate.net

Cyclooxygenase (COX) Enzyme Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins (B1171923) (PGs). nih.gov COX-2 is the isoform that is primarily induced during inflammation and plays a major role in mediating the inflammatory response. nih.gov Inhibition of COX enzymes, particularly COX-2, is a key mechanism for many anti-inflammatory drugs. nih.gov

Research on related heterocyclic structures suggests the potential for pyrrolidine- and piperidine-containing compounds to act as COX inhibitors. For instance, novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have been synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2. nih.gov Similarly, studies on certain pyrazole (B372694) derivatives, which are also nitrogen-containing heterocyclic compounds, have shown that they can inhibit PGE2 production by suppressing COX-2 protein expression. semanticscholar.orgnih.gov The natural product piperine (B192125), which contains a piperidine moiety, has been shown to effectively attenuate COX-2 production and downregulate COX-2 expression. nih.govresearchgate.net These findings suggest that the this compound scaffold could serve as a valuable template for the design of novel COX inhibitors.

Inhibition of Pro-inflammatory Mediators (e.g., PGE2, Nitric Oxide, NF-κB, Cytokines, Chemokines)

Beyond direct enzyme inhibition, the anti-inflammatory effects of pyrrolidinyl-piperidine derivatives can be attributed to their ability to suppress the production and signaling of various pro-inflammatory mediators.

Prostaglandin E2 (PGE2) and Nitric Oxide (NO): PGE2 is a principal mediator of inflammation, responsible for symptoms like pain and swelling. nih.gov Nitric oxide (NO) also plays a significant role as a pro-inflammatory mediator, with its production being catalyzed by inducible nitric oxide synthase (iNOS) during inflammation. nih.gov Certain pyridylpyrazole derivatives have demonstrated potent, dose-dependent inhibition of both PGE2 and NO production in lipopolysaccharide (LPS)-stimulated macrophages. semanticscholar.orgnih.gov The mechanism for this inhibition was attributed to the suppression of COX-2 and iNOS protein expression. semanticscholar.orgnih.gov

NF-κB, Cytokines, and Chemokines: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov Studies on piperine have shown that it inhibits COX-2 expression by downregulating the NF-κB signaling pathway. nih.gov Furthermore, a novel peroxisome proliferator-activated receptor δ (PPARδ) agonist featuring a 4-(1-pyrrolidinyl)piperidine (B154721) structure was found to significantly reduce the serum levels of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine involved in recruiting monocytes to sites of inflammation. nih.gov

Antimicrobial and Antifungal Mechanisms

The pyrrolidine and piperidine nuclei are core components of many compounds with significant antimicrobial and antifungal potential. researchgate.net Derivatives that combine these two heterocyclic rings have been synthesized and evaluated for their efficacy against a range of pathogenic microbes.

Determination of Minimum Inhibitory Concentrations

The antimicrobial and antifungal activity of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. Studies on various substituted pyrrolidine and piperidine derivatives have established their activity by determining MIC values against clinically relevant bacteria and fungi. nih.gov

For example, a series of 4-(1-pyrrolidinyl) piperidine derivatives were synthesized and showed significant antibacterial and antifungal activity. researchgate.net Research on pyrrolidine-substituted halogenobenzene compounds demonstrated broad-spectrum activity, inhibiting the growth of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and the yeast Candida albicans at MIC values ranging from 32 to 512 µg/mL. nih.gov Additionally, certain pyrrolidinyl-carboxamides have shown high potency against S. aureus and Enterobacter cloacae, with MIC values as low as 15.6 µg/mL and 31.3 µg/mL, respectively. nih.gov

The data below summarizes the MIC values for representative pyrrolidine and piperidine derivatives against various microorganisms.

Compound ClassMicroorganismStrainMIC (µg/mL)Reference
2,6-dipyrrolidino-1,4-dibromobenzeneStaphylococcus aureusATCC 2592332-512 nih.gov
2,6-dipyrrolidino-1,4-dibromobenzeneBacillus subtilisATCC 663332-512 nih.gov
2,6-dipyrrolidino-1,4-dibromobenzeneEscherichia coliATCC 1123032-512 nih.gov
2,6-dipyrrolidino-1,4-dibromobenzeneCandida albicans-32-512 nih.gov
Pyrrolidinyl-carboxamide (91b)Staphylococcus aureus-15.6 nih.gov
Pyrrolidinyl-carboxamide (91j)Enterobacter cloacae-31.3 nih.gov

Neuropharmacological Mechanisms

The neuropharmacological profile of compounds based on the this compound scaffold is primarily characterized by their interaction with key neurotransmitter systems in the central nervous system (CNS). The therapeutic potential of such heterocyclic compounds often stems from their ability to modulate monoaminergic pathways, which are integral to the regulation of mood, cognition, and motor functions. mdpi.com Alterations in dopamine (B1211576) and serotonin (B10506) neurotransmitter pathways are associated with numerous complex diseases, including psychiatric and neurodegenerative disorders. mdpi.com

Interaction with Neurotransmitter Systems (e.g., Dopamine, Serotonin)

Compounds containing pyrrolidine and piperidine moieties frequently exhibit significant activity at dopamine and serotonin receptors or transporters. The dopamine system is implicated in functions ranging from motor control to pleasure and reward, while the serotonin system affects sleep, mood, and appetite. mdpi.commdpi.com

Research into structurally related pyrrolidine derivatives has revealed potent interactions with these systems. For instance, a series of 3,3-disubstituted pyrrolidines were identified as effective triple reuptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine. nih.gov This mechanism prevents the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.

Similarly, other investigations have focused on the serotonergic activity of pyrrolidine-containing molecules. Certain 3-pyrrolidine-indole derivatives are being explored as serotonergic agents that mediate their effects through serotonin receptor agonism. google.com Specifically, agonism at the 5-HT2A receptor is a primary mechanism for some classes of compounds, while activation of 5-HT1A receptors may contribute to antidepressant and anti-anxiety effects. google.com

The selectivity of these compounds is a critical aspect of their pharmacological characterization. Studies on related indole (B1671886) derivatives containing a pyrrolidine ring have demonstrated the feasibility of achieving high selectivity for specific serotonin receptor subtypes. For example, modifications to the pyrrolidine ring and the indole 5-substituent led to compounds with over 100-fold selectivity for the human 5-HT1D receptor over the 5-HT1B receptor. nih.gov This selectivity is often driven by specific substitutions that exploit differences in the binding pockets of receptor subtypes. nih.gov The interaction of these molecules as full agonists can be confirmed by measuring their ability to stimulate G-protein coupling in cells expressing the target receptors. nih.gov

Table 1: Examples of Neurotransmitter Interaction by Structurally Related Pyrrolidine Compounds

Compound ClassMechanism of ActionTarget(s)Reference
3,3-disubstituted PyrrolidinesMonoamine Reuptake InhibitionSerotonin, Norepinephrine, Dopamine Transporters nih.gov
3-Pyrrolidine-indole DerivativesReceptor AgonismSerotonin Receptors (e.g., 5-HT2A, 5-HT1A) google.com
3-[2-(pyrrolidin-1-yl)ethyl]indolesSelective Receptor AgonismHuman 5-HT1D Receptor nih.gov

In Vitro Pharmacological Evaluation Methodologies

The characterization of this compound and related compounds relies on a suite of robust in vitro pharmacological assays. These methodologies are essential for determining the potency, efficacy, and selectivity of new chemical entities during the drug discovery process.

Cell-Based Assays for Efficacy and Selectivity

Cell-based assays provide a biologically relevant context for evaluating how a compound interacts with its molecular target and affects cellular function. nuvisan.com These assays are crucial for establishing structure-activity relationships and validating signaling pathways. nuvisan.com A variety of cell lines, including established lines, primary cells, and induced pluripotent stem cells (iPSCs), can be engineered to express specific receptors or transporters, creating tailored systems for pharmacological testing. nuvisan.com

To determine the efficacy of compounds acting as agonists, functional assays are employed. One common method is the [35S]GTPγS binding assay, which measures the activation of G-protein coupled receptors (GPCRs) like many serotonin receptors. nih.gov Agonist binding to the receptor stimulates the exchange of GDP for the non-hydrolyzable GTP analog [35S]GTPγS on the G-protein α-subunit, and the resulting radioactivity is proportional to the degree of receptor activation. nih.gov Other techniques include reporter gene assays, where receptor activation leads to the expression of a measurable protein (e.g., luciferase or β-galactosidase), and high-content screening (HCS), which uses automated microscopy to quantify various cellular processes like protein expression, localization, and morphological changes. nih.gov

Selectivity is assessed by testing the compound against a panel of related and unrelated receptors. By comparing the potency and efficacy at the primary target versus other potential off-targets, a selectivity profile can be established. This is critical for predicting the potential for side effects and ensuring the compound's mechanism of action is well-defined.

Table 2: Common Cell-Based Assays for Pharmacological Evaluation

Assay TypePrincipleMeasuresReference
[35S]GTPγS Binding AssayMeasures agonist-induced G-protein activation.Efficacy and Potency (for GPCRs) nih.gov
Reporter Gene AssayTarget activation drives expression of a quantifiable reporter protein.Efficacy and Potency nih.gov
High-Content Screening (HCS)Automated microscopy to analyze cellular phenotypic responses.Efficacy, Target Engagement, Cellular Effects nuvisan.comnih.gov
Radioligand Binding AssayMeasures the displacement of a labeled ligand from a receptor by the test compound.Binding Affinity (Ki)N/A

High-Throughput Screening of Compound Libraries

High-throughput screening (HTS) is a foundational methodology in modern drug discovery that allows for the rapid evaluation of thousands to millions of compounds to identify "hits" with desired biological activity. nih.gov This process involves the use of automated systems to test large collections of molecules, known as compound libraries, in a specific biological assay. nih.govku.edu

Compound libraries used in HTS can be categorized based on their composition and design philosophy.

Diversity-Oriented Libraries : These collections contain a wide range of structurally diverse, often drug-like, small molecules designed to cover a broad chemical space. colorado.edustanford.edu Examples include the Maybridge HitFinder™ collection and libraries from vendors like ChemDiv and Chembridge. colorado.edustanford.edu

Target-Focused Libraries : These are smaller, more focused libraries containing compounds designed to interact with specific biological target families, such as kinases, proteases, or GPCRs. colorado.edu This intelligent design can lead to a higher hit rate for specific targets. colorado.edu

Bioactive Compound Libraries : These libraries consist of known drugs, natural products, and other biologically active molecules. ku.educolorado.edu Screening these compounds can be a rapid path to identifying new uses for existing molecules (drug repurposing). ku.edu

The HTS process typically involves miniaturizing assays into 96-, 384-, or 1536-well plate formats. colorado.edustanford.edu Compounds from the library are added to the wells, and their effect on the biological target is measured using an automated reader. The purity and quality of the compound library are critical for obtaining reliable data and avoiding false positives. nih.gov Compounds identified as hits in the primary screen are then subjected to further validation and follow-up studies to confirm their activity and determine their structure-activity relationship. colorado.edu

Table 3: Types of Compound Libraries for High-Throughput Screening

Library TypeDescriptionExample CollectionsReference
Drug-Like DiversityLarge collections of compounds with diverse scaffolds adhering to "drug-likeness" criteria (e.g., Lipinski's Rule of Five).Maybridge HitFinder, ChemDiv, SPECS, Chembridge ku.educolorado.edustanford.edu
Target-FocusedCompounds designed to modulate specific biological target families.Biofocus Kinase/Protease Libraries, Enamine Covalent Libraries colorado.edustanford.edu
FDA-Approved / BioactiveCollections of marketed drugs and known bioactive molecules for repurposing and target validation.Prestwick Chemical Library, Selleck Chemicals, Sigma LOPAC ku.educolorado.edu

Computational Approaches in 3 Pyrrolidin 2 Ylpiperidine Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are cornerstones of modern drug design, offering a dynamic and detailed view of how ligands like 3-pyrrolidin-2-ylpiperidine derivatives interact with their biological targets. These techniques allow researchers to visualize and analyze molecular events at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking is extensively used to predict their binding affinity and mode of interaction with various protein targets.

For instance, studies on pyrrolidin-2-one derivatives designed as potential acetylcholinesterase (AChE) inhibitors have utilized docking to screen compound libraries against the AChE enzyme (PDB ID: 4EY7). nih.govresearchgate.net These simulations predict the binding scores and key interactions within the enzyme's active site. For example, certain derivatives showed higher docking scores than the reference drug Donepezil, indicating strong binding affinity. nih.govresearchgate.net Similarly, docking simulations of pyrrolidine (B122466) derivatives with pancreatic lipase (B570770) have revealed favorable binding to the active site, with interactions involving the catalytic triad (B1167595) (Ser152, Asp176, and His263) through hydrogen bonds and hydrophobic contacts. mdpi.com

Key findings from various docking studies on related scaffolds include:

Binding Affinity: Docking scores are used to rank potential inhibitors. For example, compound 12, a pyrrolidine derivative, showed a high binding energy of -8.24 kcal/mol with pancreatic lipase. mdpi.com Another study on spiro[pyrrolidin-3,2-oxindoles] targeting the MDM2-p53 interaction found that a newly designed compound exhibited a high affinity with a value of -9.4 kcal/mol. scispace.com

Interaction Mapping: The simulations identify crucial amino acid residues responsible for ligand binding. In studies of piperidine (B6355638)/piperazine-based compounds with the sigma 1 receptor (S1R), docking poses revealed that ligands were strongly anchored through a salt bridge with residue Glu172. nih.gov For pancreatic lipase inhibitors, hydrogen bonding with residues such as Gly76, Phe77, and His151 was identified as critical for stabilization within the binding site. mdpi.com

Derivative ClassTarget ProteinKey Interacting ResiduesPredicted Binding Energy/ScoreReference
Pyrrolidin-2-one derivativesAcetylcholinesterase (AChE)Not specified-18.59 (Compound 14a) nih.govresearchgate.net
Pyrrolidine derivativesPancreatic LipaseGly76, Phe77, Asp79, His151, Ser152-8.24 kcal/mol (Compound 12) mdpi.com
Spiro[pyrrolidin-3,2-oxindoles]MDM2Not specified-9.4 kcal/mol (Designed Compound) scispace.com
Piperidine/piperazine derivativesSigma 1 Receptor (S1R)Glu172, Asp126, Phe107Not specified nih.gov

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding poses and to analyze the conformational changes in both the ligand and the protein.

In research on pyrrolidin-2-one derivatives as AChE inhibitors, MD simulations were carried out for 100 nanoseconds (ns) to confirm the stability of the docked complexes. nih.govresearchgate.net These simulations suggested that the synthesized compounds could form stable complexes with AChE. nih.govresearchgate.net Similarly, for spiro[pyrrolidin-3,2-oxindoles] targeting the MDM2-p53 interaction, MD simulations of 100 ns were used to confirm the conformational stability of the selected ligand-receptor complexes, with results showing that fluctuations were insignificant. scispace.com

MD simulations have also been crucial in cases where static crystal structures are insufficient. For example, when studying pyrrolidine derivatives as plasmepsin II inhibitors, modeling indicated that the enzyme's flap region was not sufficiently open in available crystal structures to accommodate the ligands. nih.gov MD simulations were then employed to analyze the protein's flexibility in greater detail, leading to a viable binding mode hypothesis. nih.gov This highlights the power of MD in exploring protein dynamics and guiding the design of inhibitors for flexible targets. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For derivatives containing the this compound scaffold, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently developed.

A study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as antiarrhythmic agents developed a QSAR model that explained up to 91% of the variance in activity. nih.govresearchgate.net The model was successfully validated and indicated that the antiarrhythmic activity depended mainly on specific molecular descriptors. nih.govresearchgate.net In another example, an atom-based 3D-QSAR model was developed for pyrrolidin-2-one derivatives to predict their AChE inhibitory activity, achieving high correlation (R²) and predictive (Q²) values of 0.9639 and 0.8779, respectively. nih.gov

These models generate contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, electrostatic charge) are predicted to enhance or diminish biological activity, providing a clear roadmap for structural modification. mdpi.comnih.govmdpi.com

Derivative ClassTarget/ActivityQSAR Model TypeR² ValueQ² ValueReference
Pyrrolidin-2-one derivativesAChE Inhibition3D-QSAR0.96390.8779 nih.gov
Pyrrolidine derivativesDPP-IV Inhibition3D-QSAR0.920.776 nih.gov
Furan-pyrazole piperidine derivativesAkt1 Inhibition3D-QSAR0.742-0.8320.684-0.796 nih.gov
Piperazine-carboxamidesFAAH InhibitionCoMSIA0.9660.734 mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large compound databases (virtual screening) to identify novel molecules with the potential for similar biological activity. frontiersin.orgmdpi.com

For instance, a five-point pharmacophore model (AAADH_1) was generated for a series of pyrrolidine derivatives acting as Dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov This model was then used for virtual screening to identify novel and potent DPP-IV inhibitors, providing new chemical starting points for drug design. nih.gov Similarly, a 3D-QSAR pharmacophore hypothesis for pteridine (B1203161) reductase inhibitors identified four key features: two H-bond donors, one hydrophobic aromatic, and one ring aromatic feature. nih.govsemanticscholar.org This model was successfully used to screen for and predict new potent inhibitory scaffolds. nih.govsemanticscholar.org

This combined approach of pharmacophore modeling and virtual screening is a powerful and efficient strategy for hit identification in the early stages of drug discovery, allowing researchers to filter vast libraries of compounds to a manageable number for further experimental testing. frontiersin.org

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing detailed information about their structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors for derivatives of pyrrolidine and piperidine.

These calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment (μ). These electronic parameters are crucial for understanding molecular interactions and are often used as descriptors in QSAR studies. nih.govresearchgate.net For example, in a study of pyrrolidinone derivatives, quantum chemical calculations were performed to investigate the influence of electronic structure on their properties.

Furthermore, these methods are used to perform detailed conformational analysis and to study reaction mechanisms. Investigations into the gaseous structures and thermochemical properties of pyrrolidine borane (B79455) and piperidine borane have utilized high-level computational methods to understand their potential as hydrogen storage materials. whiterose.ac.ukresearchgate.net

In Silico Prediction of Pharmacokinetic and Toxicological Profiles (ADMET)

In the drug development pipeline, it is crucial to assess a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early on. iipseries.org In silico ADMET prediction models are widely used to evaluate the drug-likeness and potential liabilities of compounds based on their chemical structure. nih.govnih.gov

For derivatives of this compound, computational tools are used to predict a range of properties:

Absorption: Parameters like gastrointestinal (GI) absorption and Caco-2 permeability are calculated. researchgate.netmdpi.com

Distribution: Predictions include blood-brain barrier (BBB) permeability and plasma protein binding. mdpi.com

Metabolism: Interactions with cytochrome P450 (CYP) enzymes are commonly predicted to identify potential drug-drug interactions. researchgate.net

Toxicity: Potential for cardiotoxicity (e.g., hERG blockade), hepatotoxicity, and mutagenicity (e.g., AMES toxicity) is assessed. nih.govmdpi.com

Studies on pyrrolidin-2-one derivatives predicted them to be CNS active with good to excellent oral absorption and no hERG blockade. nih.gov Similarly, in silico profiling of piperidine-based inhibitors showed favorable physicochemical properties, high GI absorption, and low toxicity, indicating promising drug-like characteristics. researchgate.net These predictions help prioritize candidates for synthesis and experimental testing, saving significant time and resources. iipseries.org

Preclinical Mechanistic Studies of 3 Pyrrolidin 2 Ylpiperidine Analogues

In Vivo Pharmacodynamic Biomarker Identification

The identification of specific in vivo pharmacodynamic biomarkers for 3-pyrrolidin-2-ylpiperidine analogues is an area of ongoing investigation. While direct molecular biomarkers are not extensively defined in the available literature, preclinical studies have relied on functional and behavioral outcomes to assess the physiological effects of these compounds. For instance, in pain models, a key pharmacodynamic measure is the reduction of allodynia and hyperalgesia, often quantified through behavioral tests such as the von Frey filament test for mechanical sensitivity. nih.gov In inflammation studies, a common pharmacodynamic readout is the reduction in edema, as observed in the carrageenan-induced paw edema model. nih.gov Similarly, in oncology, a critical pharmacodynamic indicator is the inhibition of tumor growth in xenograft models. nih.gov These functional assessments serve as surrogate markers of biological activity, providing essential insights into the dose-response relationships and therapeutic potential of these analogues in living organisms.

Target Engagement Studies in Biological Systems

Understanding the direct interaction of this compound analogues with their molecular targets is fundamental to elucidating their mechanism of action. In vitro and in silico studies have been instrumental in identifying these targets. For analogues investigated for their anti-inflammatory properties, target engagement has been demonstrated through their inhibitory effects on cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.govnih.gov In the context of neurodegenerative diseases, certain pyrrolidine (B122466) derivatives have been shown to engage with and inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic system. nih.govnih.gov For analogues with anticancer potential, target engagement has been identified at the colchicine (B1669291) binding site of tubulin, leading to the inhibition of tubulin polymerization. nih.gov Furthermore, some pyrrolidine-based compounds have been identified as antagonists of the CXCR4 receptor, a target implicated in cancer metastasis, with binding affinity confirmed through competitive displacement assays. nih.gov In pain models, the proposed mechanism for some pyrrolidine-2,5-dione derivatives involves interaction with neuronal voltage-sensitive sodium channels. mdpi.com

Mechanistic Efficacy Studies in Disease Models

The therapeutic potential of this compound analogues has been explored in a variety of preclinical disease models, providing insights into their mechanistic efficacy.

In the realm of neurodegenerative diseases, particularly Alzheimer's disease, analogues of this compound have been evaluated for their neuroprotective and cognitive-enhancing effects. Studies have utilized both in vitro and in vivo models to assess their efficacy. For example, N-benzylated (pyrrolidin-2-one) derivatives have been shown to exhibit anti-Alzheimer's profiles in animal models, a therapeutic effect attributed to their ability to inhibit acetylcholinesterase. nih.gov Similarly, 3-OH pyrrolidine derivatives have demonstrated the ability to ameliorate memory and cognition impairment in scopolamine-induced amnesia and Aβ1-42-induced Alzheimer's rat models, with ex-vivo studies confirming improved acetylcholine (B1216132) levels through AChE inhibition. nih.gov

Table 1: Efficacy of this compound Analogues in Neurodegenerative Disease Models

Compound Class Disease Model Key Mechanistic Findings Reference
N-benzylated (pyrrolidin-2-one) derivatives Animal models of Alzheimer's disease Inhibition of acetylcholinesterase, improved anti-Alzheimer's profile. nih.gov

The analgesic properties of this compound analogues, particularly pyrrolidine-2,5-dione derivatives, have been investigated in various pain models. These studies have demonstrated efficacy in both tonic and neuropathic pain scenarios. For instance, certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown significant antinociceptive effects in the formalin-induced model of tonic pain and antiallodynic properties in oxaliplatin- and streptozotocin-induced models of peripheral neuropathy. nih.gov Another study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives also confirmed analgesic effects in the formalin test and the oxaliplatin-induced neuropathic pain model. mdpi.com

Table 2: Efficacy of this compound Analogues in Pain Models

Compound Class Pain Model Key Mechanistic Findings Reference
3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives Formalin-induced tonic pain, oxaliplatin-induced peripheral neuropathy, streptozotocin-induced diabetic neuropathy Significant antinociceptive and antiallodynic effects. nih.gov

The anticancer potential of piperidine (B6355638) and pyrrolidine derivatives has been evaluated in various oncology models, including cancer xenografts. These studies have demonstrated the ability of these compounds to inhibit tumor growth and metastasis. For example, a novel piperidine derivative, compound 17a, was shown to inhibit tumor growth in a xenograft model bearing prostate cancer PC3 cells. nih.gov The proposed mechanism of action for this class of compounds is the inhibition of tubulin polymerization by binding to the colchicine site. nih.gov In another study, a pyrrolidine-based CXCR4 antagonist demonstrated marked efficacy in a cancer metastasis model in mice. nih.gov Furthermore, polysubstituted pyrrolidines have shown proliferation inhibitory effects against a range of cancer cell lines and induced cell cycle arrest and apoptosis in HCT116 and HL60 cells. researchgate.net

Table 3: Efficacy of this compound Analogues in Oncology Models

Compound Class Cancer Model Key Mechanistic Findings Reference
Piperidine derivatives Prostate cancer (PC3) xenograft model Inhibition of tumor growth, inhibition of tubulin polymerization. nih.gov
Pyrrolidine-based CXCR4 antagonists Cancer metastasis model in mice Marked efficacy in reducing metastasis. nih.gov
Polysubstituted pyrrolidines HCT116 and HL60 cancer cell lines Inhibition of proliferation, induction of cell cycle arrest and apoptosis. researchgate.net

The anti-inflammatory activity of this compound analogues has been confirmed in preclinical models of inflammation. N-substituted pyrrolidine-2,5-dione derivatives have been investigated as multitarget anti-inflammatory agents. nih.gov In vivo anti-inflammatory activity was demonstrated in the carrageenan-induced paw edema test. nih.gov The mechanism of action for these compounds is believed to involve the inhibition of key inflammatory enzymes, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.govnih.gov

Table 4: Efficacy of this compound Analogues in Inflammation Models

Compound Class Inflammation Model Key Mechanistic Findings Reference
N-substituted pyrrolidine-2,5-dione derivatives Carrageenan-induced paw edema In vivo anti-inflammatory effects. nih.gov

Mechanistic Toxicology and Safety Pharmacology Research

Detailed mechanistic toxicology and safety pharmacology data for this compound and its direct analogues are not extensively available in publicly accessible scientific literature. The research landscape on this specific chemical entity is limited, precluding a comprehensive overview of its preclinical safety profile.

In the broader context of drug discovery, compounds containing pyrrolidine and piperidine moieties are of significant interest due to their presence in numerous biologically active molecules. nih.govresearchgate.net Preclinical toxicology and safety pharmacology studies are critical components of the drug development process for any new chemical entity, including those with a this compound scaffold. hoeford.commedwinpublishers.com These studies are designed to identify potential target organs for toxicity, understand dose-response relationships for adverse effects, and establish a preliminary safety margin before human clinical trials. hoeford.com

For analogues containing the pyrrolidine ring, in vitro screening for cytotoxicity is a common early step in assessing safety. For instance, studies on other classes of pyrrolidine derivatives have evaluated their effects on various human cancer cell lines to determine their cytotoxic potential. monash.eduresearchgate.net Such assays help in the initial identification of compounds with favorable safety profiles for further development. hoeford.com

Safety pharmacology studies for any new therapeutic agent would typically investigate potential effects on the cardiovascular, central nervous, and respiratory systems. The cardiovascular safety assessment is particularly crucial, as drug-induced cardiovascular issues are a significant cause of compound attrition during development. nih.gov Standard in vitro and in vivo models are employed to evaluate effects on heart rate, blood pressure, and cardiac electrical activity. brenzavvy.com

Genotoxicity is another key area of investigation in preclinical safety assessment. A variety of assays are used to determine if a compound or its metabolites can cause damage to genetic material. nih.govresearchgate.net

While the general principles of mechanistic toxicology and safety pharmacology are well-established, the specific application and results for this compound analogues are not detailed in the available literature. Research on some substituted pyrrolidine-2,5-dione derivatives has included acute neurological toxicity assessments as part of their preclinical characterization. mdpi.com However, direct extrapolation of these findings to the this compound core is not scientifically valid without specific studies on this compound class.

The following tables represent a generalized framework for the types of data that would be collected in mechanistic toxicology and safety pharmacology studies for a compound like this compound. It is important to note that the data presented here are illustrative and not based on actual experimental results for this specific compound, due to the lack of available information.

Table 1: Illustrative In Vitro Cytotoxicity Data

Cell LineCompound Concentration (µM)% Cell Viability
HepG2198
HepG21092
HepG210075
HEK293199
HEK2931095
HEK29310080

Table 2: Illustrative Cardiovascular Safety Pharmacology Data (In Vivo)

ParameterVehicle ControlCompound (Low Dose)Compound (High Dose)
Mean Arterial Pressure (mmHg)100 ± 598 ± 695 ± 7
Heart Rate (bpm)300 ± 15295 ± 12290 ± 18
QTc Interval (ms)50 ± 251 ± 353 ± 4

Future Directions and Translational Challenges in 3 Pyrrolidin 2 Ylpiperidine Research

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The traditional drug discovery process is notoriously lengthy and expensive, often taking over a decade and costing billions of dollars to bring a single new drug to market. researchgate.net Artificial intelligence (AI) and machine learning (ML) are rapidly transforming this landscape by offering powerful computational tools to accelerate and rationalize the process. researchgate.netnih.gov These technologies can analyze vast and complex datasets to identify novel drug targets, design new molecules, and predict their properties with increasing accuracy. mdpi.commdpi.com

For the 3-pyrrolidin-2-ylpiperidine scaffold, AI and ML can be instrumental in several ways:

Target Identification and Validation: Machine learning algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which this compound derivatives may show high affinity and selectivity. mdpi.combioengineer.org

De Novo Molecular Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecules from scratch. researchgate.netmdpi.com These models can be trained on existing libraries of pyrrolidine (B122466) and piperidine (B6355638) compounds to generate new this compound derivatives with optimized properties, such as enhanced potency, reduced toxicity, and improved pharmacokinetic profiles. mdpi.comcrimsonpublishers.com

Predictive Modeling: AI can predict the biological activity, physicochemical properties, and potential toxicity of new derivatives before they are synthesized. mdpi.commdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models powered by ML can correlate the chemical structure of a compound with its biological activity, guiding the synthesis of more effective drug candidates. mdpi.com Tools like DeepTox can specifically predict the potential toxicity of compounds by analyzing their molecular structures. crimsonpublishers.com This predictive capability significantly reduces the time and resources spent on synthesizing and testing compounds that are unlikely to succeed. researchgate.netyoutube.com

The integration of AI is expected to shorten the preclinical discovery phase and increase the probability of success in subsequent clinical trials. mdpi.com

AI Application in Drug DiscoveryPotential Impact on this compound Research
Target Identification Uncover novel proteins or pathways modulated by this scaffold. mdpi.combioengineer.org
Generative Molecular Design Create new derivatives with optimized drug-like properties. researchgate.netmdpi.com
Property/Toxicity Prediction Prioritize synthesis of candidates with higher predicted efficacy and safety. mdpi.comcrimsonpublishers.com
Clinical Trial Optimization Analyze patient data to design more efficient and successful clinical trials. nih.govcrimsonpublishers.com

Development of Targeted Delivery Systems for Enhanced Efficacy

A major challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at a sufficient concentration without causing harm to healthy tissues. ijper.orggoogle.com Targeted drug delivery systems are designed to overcome this hurdle by transporting drugs specifically to the site of action, thereby enhancing efficacy and minimizing side effects. ijper.org

For derivatives of this compound, various targeted delivery strategies could be explored:

Nanoparticle-based Carriers: Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, stability, and circulation time in the body. nih.gov These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies or peptides) that specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. nih.govmdpi.com

Peptide-Drug Conjugates (PDCs): A promising strategy involves covalently linking a this compound derivative to a "homing peptide." mdpi.com This peptide acts as a guide, directing the drug to a specific tissue or cell type. The drug is attached via a linker that is designed to be cleaved, releasing the active compound only at the target site. mdpi.com This approach has been investigated for delivering chemotherapeutics across the blood-brain barrier or to specific tumors. mdpi.com

These systems aim to control the release of the drug at a predetermined rate and location, ensuring minimal leakage during transit to the target site. ijper.org

Exploration of Combination Therapies

Complex diseases often involve multiple biological pathways, making them difficult to treat with a single therapeutic agent. Combination therapy, the use of two or more drugs, is a cornerstone of treatment for conditions like cancer and infectious diseases. This approach can lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual drugs, potentially reducing toxicity.

For a novel scaffold like this compound, exploring its use in combination with existing drugs could unlock new therapeutic potential. Research would focus on identifying rational combinations where the this compound derivative could:

Enhance the efficacy of a standard-of-care drug.

Resensitize resistant cells to an existing therapy.

Target a parallel survival pathway, creating a multi-pronged attack on the disease.

The selection of drug combinations can be guided by an understanding of the disease's molecular mechanisms and the specific pharmacological profile of the this compound compound.

Identification of Novel Therapeutic Applications

The pyrrolidine and piperidine heterocycles are present in a wide array of biologically active compounds, demonstrating potential across numerous therapeutic areas. researchgate.net Derivatives of these scaffolds have been investigated for their analgesic, anti-inflammatory, CNS, antimicrobial, and anticancer activities. nih.govresearchgate.net For example, certain pyrrolidine derivatives have been explored as β-secretase-1 inhibitors for Alzheimer's disease, while others have shown potential as α-glycosidase inhibitors for diabetes. nih.govresearchgate.net

Given this versatility, a key future direction for this compound research is to screen derivatives against a broad range of biological targets to uncover new therapeutic applications. This could involve high-throughput screening campaigns and phenotypic assays to identify unexpected activities. The unique three-dimensional structure of the scaffold may allow it to interact with novel targets that are considered "undruggable" by more conventional, flatter molecules. nih.gov Potential areas for exploration include neurological disorders, metabolic diseases, and rare genetic conditions, expanding the therapeutic horizon for this promising chemical entity.

Addressing Challenges in Clinical Translation and Drug Development

The path from a promising lead compound to an approved drug is fraught with challenges. nih.gov For this compound and its derivatives, several translational hurdles must be anticipated and addressed:

Scalable Manufacturing: Developing a cost-effective, reproducible, and scalable synthesis process is critical. nih.gov The synthesis of stereochemically complex molecules can be challenging, and ensuring high purity and consistency from batch to batch is a significant manufacturing hurdle that requires substantial investment in process chemistry. nih.gov

Biocompatibility and Safety: Extensive preclinical toxicology and safety studies are required to ensure that the compound and its metabolites are not harmful. For drug delivery systems, the biocompatibility of the carrier materials must also be thoroughly evaluated. uu.nl

Intellectual Property (IP): Securing robust patent protection for the novel chemical entities, their synthesis, and their therapeutic uses is essential for attracting the investment needed to fund costly clinical trials. uu.nl

Regulatory Pathway: Navigating the complex regulatory landscape of agencies like the FDA requires careful planning and execution of preclinical and clinical studies to demonstrate both safety and efficacy. nih.gov

Cost-Effectiveness: Ultimately, for a new drug to be commercially viable and accessible to patients, it must offer a significant benefit over existing therapies and be cost-effective from a healthcare system perspective. uu.nl

Addressing these challenges requires a multidisciplinary effort involving medicinal chemists, biologists, formulation scientists, clinicians, and regulatory experts.

Q & A

Q. What synthetic routes are commonly employed for 3-Pyrrolidin-2-ylpiperidine and its derivatives?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic substitution : Reacting pyrrolidine derivatives with halogenated intermediates (e.g., 3-chloropropanol) under reflux conditions in solvents like dichloromethane, followed by purification via column chromatography .
  • Characterization : Use 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and mass spectrometry to confirm structural integrity. Infrared (IR) spectroscopy can validate functional groups like amines or carbonyls .

Key Considerations :

  • Optimize reaction time and temperature to minimize side products.
  • Employ inert atmospheres (e.g., nitrogen) for moisture-sensitive intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Adhere to the following guidelines:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use full-face shields for high-concentration handling .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols or dust .
  • Storage : Keep in airtight containers at room temperature in干燥 areas to prevent hydrolysis .

Emergency Measures :

  • For skin contact: Wash immediately with soap and water for 15 minutes .
  • For inhalation: Move to fresh air and seek medical attention .

Q. How should researchers characterize the purity of this compound derivatives?

Methodological Answer: Utilize a combination of analytical techniques:

  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities (<1% threshold) .
  • Elemental Analysis : Compare experimental C/H/N ratios with theoretical values to confirm stoichiometry .
  • Melting Point Determination : Validate crystalline purity by comparing observed values to literature data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data for this compound analogs?

Methodological Answer: Follow these steps:

  • Data Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to rule out procedural variability .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences. Use Cohen’s d to quantify effect sizes .
  • Literature Comparison : Cross-reference results with published SAR (Structure-Activity Relationship) studies to identify structural determinants of activity .

Example Workflow :

StepActionReference
1Re-synthesize disputed compounds using verified protocols
2Perform dose-response assays with positive/negative controls
3Use molecular docking to predict binding affinities

Q. What strategies optimize the synthetic yield of this compound derivatives with bulky substituents?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield for sterically hindered compounds .

Case Study : Modifying the 4-position of the piperidine ring with lipophilic groups increased yield by 22% when using KI as a catalyst in dichloromethane .

Q. How do researchers evaluate the toxicological profile of this compound in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Use hepatocyte cell lines (e.g., HepG2) to assess hepatic toxicity via MTT assays .
  • In Vivo Models : Administer graded doses to rodents and monitor biomarkers (e.g., ALT/AST for liver function) .
  • Computational Tools : Predict ADMET properties using software like Schrödinger’s QikProp to prioritize low-risk candidates .

Data Interpretation :

  • Compare toxicity thresholds (e.g., LD50_{50}) with structurally related compounds in PubChem datasets .

Q. What experimental designs mitigate confounding variables in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Control Groups : Include unmodified this compound as a baseline for activity comparisons .
  • Blind Testing : Randomize sample labeling to reduce observer bias during data collection .
  • Multivariate Analysis : Apply Principal Component Analysis (PCA) to isolate structural features influencing activity .

Example Design :

VariableControlled Parameter
SolventFixed polarity (e.g., ethanol)
Temperature25°C ± 1°C
Reaction Time24 hours

Data Contradiction Analysis

Q. How should researchers address inconsistencies between computational predictions and experimental results for this compound binding affinities?

Methodological Answer:

  • Force Field Calibration : Validate molecular docking parameters using co-crystallized ligand-protein complexes from the PDB .
  • Solvent Effects : Incorporate explicit solvent models (e.g., water) in simulations to improve accuracy .
  • Experimental Validation : Use Surface Plasmon Resonance (SPR) to measure binding kinetics independently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.